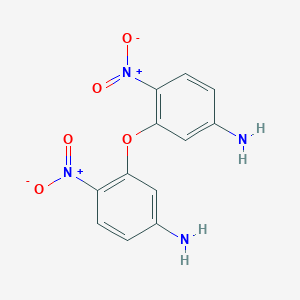

3,3'-Oxybis(4-nitroaniline)

Description

BenchChem offers high-quality 3,3'-Oxybis(4-nitroaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Oxybis(4-nitroaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

654059-76-4 |

|---|---|

Molecular Formula |

C12H10N4O5 |

Molecular Weight |

290.23 g/mol |

IUPAC Name |

3-(5-amino-2-nitrophenoxy)-4-nitroaniline |

InChI |

InChI=1S/C12H10N4O5/c13-7-1-3-9(15(17)18)11(5-7)21-12-6-8(14)2-4-10(12)16(19)20/h1-6H,13-14H2 |

InChI Key |

GYERZZPIMMPQRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)OC2=C(C=CC(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Aromatic Diamine and Nitroaromatic Chemistry Research

Aromatic amines are fundamental building blocks in the synthesis of a wide array of commercially significant products, including dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comjsynthchem.com The reduction of nitroaromatic compounds is a primary route to produce these aromatic amines. jsynthchem.comjsynthchem.com Nitroaromatic compounds themselves are a major class of industrial chemicals, with most being synthetic. nih.gov The nitro group is strongly electron-withdrawing, a property stemming from the combined effect of its two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom. nih.gov This characteristic makes aromatic compounds substituted with nitro groups susceptible to nucleophilic aromatic substitution. scielo.br

Within this context, 3,3'-Oxybis(4-nitroaniline) is a dinitro compound that can be reduced to form the corresponding diamine. This diamine then serves as a monomer in the synthesis of advanced polymers. The presence of both amine and nitro groups in the parent molecule places it at the intersection of these two important areas of chemical research. The study of such molecules contributes to the broader understanding of structure-property relationships in organic compounds and the development of new synthetic methodologies.

Significance of Ether Linkages and Nitro Functionalities in Organic Synthesis and Materials Science

The distinct chemical features of 3,3'-Oxybis(4-nitroaniline)—the ether linkage and the nitro functionalities—are pivotal to its utility in both organic synthesis and the creation of novel materials.

The ether linkage (C-O-C) imparts a degree of flexibility to the molecular structure. In the context of polymer chemistry, the incorporation of flexible ether linkages into the polymer backbone can lead to materials with improved processability. vt.edu For instance, the use of ether-containing diamines in the synthesis of polyimides can result in more ductile films. vt.edu This flexibility is a desirable trait for creating high-performance polymers that are not only thermally stable but also workable for various applications. nsf.govnasa.gov

The nitro group (-NO2) is a versatile functional group in organic synthesis. mdpi.comscispace.com Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, facilitating nucleophilic substitution reactions. scielo.br Furthermore, the nitro group can be readily transformed into a variety of other functional groups, most notably the amino group (-NH2) through reduction. jsynthchem.comjsynthchem.com This transformation is a cornerstone of industrial chemistry, particularly in the production of aromatic amines which are precursors to dyes and polymers. nih.gov In materials science, the presence of nitro groups can influence the properties of the final material. For example, in the field of energetic materials, nitro groups are a key component due to their contribution to the energy content of a molecule. researchgate.netresearchgate.netresearchgate.net

Evolution of Research Themes Pertaining to 3,3 Oxybis 4 Nitroaniline and Its Analogues

Established and Novel Synthetic Routes for 3,3'-Oxybis(4-nitroaniline)

The synthesis of 3,3'-Oxybis(4-nitroaniline) is a multi-step process that primarily involves the strategic introduction of nitro groups onto a precursor molecule and the formation of the crucial ether bond.

Nitration Strategies for Precursors

The introduction of nitro groups onto the aromatic rings is a critical step in the synthesis of 3,3'-Oxybis(4-nitroaniline). This is typically achieved through electrophilic aromatic substitution, where a nitrating agent is used to introduce the -NO2 group.

A common precursor for this process is 3,3'-diaminodiphenyl ether. The nitration of this precursor requires careful control of reaction conditions to ensure the desired regioselectivity, placing the nitro groups at the 4 and 4' positions, ortho to the amino groups. The amino groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. chempanda.com However, under strongly acidic conditions often used for nitration, the amino groups can be protonated to form anilinium ions, which are deactivating and meta-directing. chempanda.com To circumvent this, the amino groups are often protected, for instance by acetylation, prior to nitration. This protection strategy ensures the desired ortho-nitration. Following nitration, the protecting groups are removed to yield 3,3'-Oxybis(4-nitroaniline).

Ether Linkage Formation via Advanced Coupling Reactions

The formation of the diaryl ether linkage is another key synthetic transformation. Advanced coupling reactions, such as the Ullmann condensation, are frequently employed for this purpose. wikipedia.orglscollege.ac.inorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgmagtech.com.cnresearchgate.net

In the context of synthesizing the backbone of 3,3'-Oxybis(4-nitroaniline), a plausible Ullmann-type reaction would involve the coupling of a suitably substituted nitrophenol with a nitro-substituted aryl halide in the presence of a copper catalyst. Modern variations of the Ullmann reaction may utilize palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. wikipedia.orglscollege.ac.in

Selective Chemical Modifications of 3,3'-Oxybis(4-nitroaniline)

The presence of both nitro and amino groups on the aromatic rings of 3,3'-Oxybis(4-nitroaniline) allows for a range of selective chemical modifications, enabling the synthesis of a variety of derivatives with tailored properties.

Reduction of Nitro Groups to Amino Functionalities and Associated Mechanistic Studies

The nitro groups of 3,3'-Oxybis(4-nitroaniline) can be selectively reduced to amino groups, yielding the corresponding tetra-amine, 3,3',4,4'-tetraaminodiphenyl ether. This transformation is of great industrial importance as the resulting tetra-amines are key monomers for the synthesis of high-performance polybenzimidazole (PBI) polymers.

The reduction is typically carried out via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. nih.govtcichemicals.comlibretexts.org The reaction involves the addition of hydrogen gas under pressure in the presence of the catalyst. libretexts.org Mechanistic studies of nitroarene hydrogenation suggest a complex process involving several intermediates. The reaction is believed to proceed through the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amino group is formed. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. nih.govgoogle.com For instance, the presence of certain additives can help to prevent the accumulation of undesired intermediates like hydroxylamines. google.com

Table 1: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Varies | High | nih.gov |

| Platinum Oxide (PtO₂) | H₂ gas | Varies | High | tcichemicals.com |

| Raney Nickel | H₂ gas | Varies | High | nih.gov |

| Iron | Acidic medium | Varies | High | wikipedia.org |

| Manganese Complex | H₂ gas | Mild | High | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

The aromatic rings of 3,3'-Oxybis(4-nitroaniline) are susceptible to further electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. chempanda.comdalalinstitute.comleah4sci.com

Given the positions of the amino and nitro groups in 3,3'-Oxybis(4-nitroaniline), the positions ortho and para to the amino group are activated, while the positions meta to the nitro group are deactivated. This interplay of directing effects can be exploited to introduce additional functional groups at specific positions on the aromatic rings. For example, halogenation reactions using reagents like iodine monochloride can lead to the introduction of iodine atoms onto the aromatic rings. orgsyn.org The precise location of substitution will depend on the reaction conditions and the relative activating and deactivating strengths of the amino and nitro groups. dalalinstitute.comresearchgate.net

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Controlled Oxidation Pathways and Advanced Product Characterization

The controlled oxidation of 3,3'-Oxybis(4-nitroaniline) is a complex process due to the presence of multiple reactive sites, namely the two primary amine groups. The reaction pathway and resulting products are highly dependent on the nature of the oxidizing agent, reaction conditions, and the influence of the electron-withdrawing nitro groups and the activating ether linkage. Oxidation can target the amino groups to yield a variety of products, including nitroso, azo, azoxy, and polymeric species.

Advanced oxidation processes (AOPs), such as supercritical water oxidation (SCWO) and photo-Fenton reactions, offer methods for the degradation or transformation of nitroaniline compounds. nih.govnih.gov Studies on simpler nitroanilines in SCWO show that temperature and residence time are critical factors in the breakdown of the molecule, with nitrogen-containing products including N₂, ammonia, and nitrate. nih.gov The relative positions of the amino and nitro groups influence the reaction, suggesting that in 3,3'-Oxybis(4-nitroaniline), intramolecular interactions could lead to complex cyclized or oligomeric products. nih.gov

The characterization of these oxidation products requires a suite of advanced analytical techniques to elucidate their complex structures.

Table 1: Potential Oxidation Products and Characterization Techniques

| Potential Product Class | Specific Examples | Advanced Characterization Techniques |

|---|---|---|

| Azoxy Compounds | 4,4'-Dinitro-3,3'-azoxy(oxybis)aniline | High-Resolution Mass Spectrometry (HRMS), 2D NMR (COSY, HMBC), X-ray Crystallography |

| Azo Compounds | 4,4'-Dinitro-3,3'-azo(oxybis)aniline | UV-Vis Spectroscopy, LC-MS, 15N NMR Spectroscopy |

| Polymeric Materials | Polyaniline-like oligomers/polymers | Gel Permeation Chromatography (GPC), MALDI-TOF Mass Spectrometry, FT-IR Spectroscopy |

| Ring-Opened Fragments | Various aliphatic and aromatic fragments | GC-MS after derivatization, Tandem Mass Spectrometry (MS/MS) |

| Furoxans/Bisfuroxans | Isomeric bisfuroxan derivatives | Single-crystal X-ray diffraction, Computational modeling researchgate.net |

Advanced product characterization is crucial for understanding the reaction mechanism and controlling the synthesis to favor desired products. Techniques such as tandem mass spectrometry (MS/MS) can help in fragmenting complex products to piece together their structure, while 2D NMR techniques are invaluable for establishing connectivity in novel molecular architectures.

Green Chemistry Approaches in 3,3'-Oxybis(4-nitroaniline) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to reduce environmental impact and improve safety and efficiency. jocpr.com For 3,3'-Oxybis(4-nitroaniline), this involves developing cleaner catalytic systems and designing processes with high atom economy and minimal waste.

Development of Solvent-Free and Catalytic Systems

Traditional synthesis of diaryl ethers often involves nucleophilic aromatic substitution reactions that require high-boiling polar aprotic solvents (e.g., DMF, DMSO) and stoichiometric amounts of copper catalysts, which present environmental and health hazards. Green chemistry seeks to replace these with more benign alternatives.

Recent research has demonstrated the feasibility of catalyst- and solvent-free syntheses for various nitrogen-containing heterocyclic compounds. csmcri.res.in Furthermore, the use of water as a solvent in reductive cyclocondensation reactions highlights a shift towards greener media. pcbiochemres.com For reactions analogous to the formation of the ether linkage in 3,3'-Oxybis(4-nitroaniline), solid acid catalysts like KHSO₄ have been used effectively under solvent-free conditions. csmcri.res.in The development of reusable catalysts, such as certain ionic liquids or zeolite-based systems, is a key goal. researchgate.net For instance, H-ß-zeolite has been used for the hydroarylation of styrenes, showcasing the potential of heterogeneous catalysts in related aromatic syntheses.

Table 2: Comparison of Synthetic Systems for Diaryl Ether Synthesis

| Parameter | Traditional System | Potential Green System |

|---|---|---|

| Solvent | DMF, DMSO, NMP | Water, Polyethylene Glycol (PEG) csmcri.res.in, or solvent-free |

| Catalyst | Stoichiometric Copper (I) salts | Catalytic amounts of reusable solid acids (e.g., zeolites), or phase-transfer catalysts |

| Reaction Conditions | High temperatures (150-200 °C) | Lower temperatures, potentially microwave or ultrasound-assisted |

| Work-up | Solvent extraction, significant aqueous waste | Simple filtration, catalyst recovery |

The application of these green catalytic systems to the synthesis of 3,3'-Oxybis(4-nitroaniline) could significantly reduce the process's environmental footprint by eliminating hazardous solvents and minimizing catalyst-related waste streams.

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. jocpr.comnumberanalytics.com Reactions with low atom economy generate significant waste, often as inorganic salts or other byproducts.

A plausible synthesis for 3,3'-Oxybis(4-nitroaniline) could involve the Ullmann condensation of 1-chloro-2,4-dinitrobenzene (B32670) with 3-aminophenol, followed by reduction of one nitro group and another substitution. A more direct, though challenging, route would be the coupling of two molecules of a protected 5-amino-2-halophenol. A simplified hypothetical condensation reaction illustrates the concept:

2 C₆H₆N₂O₃ (3-amino-4-nitrophenol) + Dehydrating Agent → C₁₂H₁₀N₄O₅ (3,3'-Oxybis(4-nitroaniline)) + H₂O + Byproducts

The ideal synthesis would be an addition reaction, which has 100% atom economy. While not always feasible, designing synthetic routes to maximize the incorporation of reactant atoms into the final product is a primary goal. For example, catalytic routes that generate only water as a byproduct are vastly superior to stoichiometric processes that produce large volumes of salt waste. rsc.org

Table 3: Atom Economy Calculation for a Hypothetical Addition Route

| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|---|

| Reactant A | C₆H₅NO₃ | 155.12 | 3,3'-Oxybis(4-nitroaniline) | C₁₂H₁₀N₄O₅ | 290.24 |

| Reactant B | C₆H₅N₃O₂ | 167.12 | |||

| Total Mass of Reactants | 322.24 | Mass of Desired Product | 290.24 |

| Percent Atom Economy | | (290.24 / 322.24) * 100% = 90.1% | | | |

Note: This is a simplified, hypothetical reaction for illustrative purposes.

Beyond atom economy, a holistic waste minimization strategy is essential. bsu.eduahu.edu This includes:

Source Reduction: Purchasing chemicals in quantities that are actually needed and maintaining a chemical inventory to avoid redundant orders. binghamton.edu

Process Optimization: Adjusting reaction parameters (temperature, pressure, stoichiometry) to maximize yield and minimize byproduct formation.

Reagent Substitution: Replacing hazardous reagents with less toxic alternatives wherever possible.

Waste Segregation and Recycling: Separating different waste streams (e.g., halogenated vs. non-halogenated solvents) to facilitate recycling and proper disposal. purdue.edu

By integrating these green chemistry and engineering principles, the synthesis of 3,3'-Oxybis(4-nitroaniline) can be transformed into a more sustainable and economically viable process.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,3'-Oxybis(4-nitroaniline) |

| Ammonia |

| 1-chloro-2,4-dinitrobenzene |

| 3-aminophenol |

| Polyethylene Glycol (PEG) |

| KHSO₄ |

Synthesis of High-Performance Polymers from 3,3'-Oxybis(4-nitroaniline)

The molecular structure of 3,3'-Oxybis(4-nitroaniline), characterized by the presence of reactive amine functionalities and electron-withdrawing nitro groups, makes it a candidate for the synthesis of various high-performance polymers. The ether linkage in its backbone can contribute to improved flexibility and processability of the final polymer.

Polyimide Synthesis via Polycondensation Reactions

Polyimides are a prominent class of high-performance polymers known for their exceptional thermal and chemical stability. nii.ac.jpnih.gov The synthesis of polyimides from 3,3'-Oxybis(4-nitroaniline) would typically follow a two-step polycondensation reaction. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperatures to form a soluble poly(amic acid) precursor. vt.edu The second step is the cyclodehydration of the poly(amic acid) to the final polyimide, which can be achieved through either thermal or chemical imidization. nih.govvt.edu

The properties of the resulting polyimides are significantly influenced by the chemical structure of the dianhydride comonomer. vt.edu For instance, the incorporation of rigid, planar dianhydrides like pyromellitic dianhydride (PMDA) generally leads to polyimides with high glass transition temperatures (Tg) and excellent thermal stability but limited solubility and processability. Conversely, using more flexible dianhydrides containing ether or hexafluoroisopropylidene linkages can enhance the solubility and melt-processability of the polyimides, albeit sometimes at the cost of a slight reduction in thermal resistance. The specific impact of various dianhydrides on the properties of polyimides derived from 3,3'-Oxybis(4-nitroaniline) would be a critical area of research to tailor polymers for specific applications.

The conversion of the poly(amic acid) intermediate to the final polyimide can be achieved through two primary methods: thermal imidization and chemical imidization.

Thermal imidization involves heating the poly(amic acid) film or powder at elevated temperatures, typically in a stepwise manner up to 300-350°C. ebrary.net This process drives the cyclization reaction by removing water. While straightforward, thermal imidization can sometimes lead to incomplete conversion or require high temperatures that might cause degradation. ebrary.net The completeness of the imidization process, which can be tracked using techniques like Fourier-transform infrared (FTIR) spectroscopy, is crucial for achieving the desired final properties. nih.gov

Chemical imidization is carried out at lower temperatures, often at room temperature, using dehydrating agents like acetic anhydride (B1165640) in the presence of a tertiary amine catalyst such as pyridine (B92270) or triethylamine. vt.edu This method can offer better control over the molecular weight and can be advantageous for producing polyimide powders. vt.edu However, the choice of chemical agents and the reaction conditions must be carefully controlled to avoid side reactions and to ensure complete imidization. vt.edu A comparative study of these two techniques for polyimides based on 3,3'-Oxybis(4-nitroaniline) would be necessary to determine the optimal processing route for achieving specific material characteristics.

Polyamide and Polybenzoxazole Architectures Derived from the Compound

Beyond polyimides, 3,3'-Oxybis(4-nitroaniline) could potentially serve as a monomer for other high-performance polymer architectures.

Polyamides , known for their excellent mechanical properties and wear resistance, can be synthesized through the polycondensation of diamines with dicarboxylic acids or their derivatives. The reaction of 3,3'-Oxybis(4-nitroaniline) with various diacid chlorides would yield aromatic polyamides. The presence of the ether linkage and nitro groups would be expected to influence the resulting polymer's solubility, thermal behavior, and mechanical strength.

Polybenzoxazoles (PBOs) are another class of thermally stable polymers with outstanding mechanical properties. The synthesis of PBOs often involves the thermal rearrangement of a precursor polymer, such as a poly(o-hydroxyamide) or a polyimide containing hydroxyl groups ortho to the amine linkage. To utilize 3,3'-Oxybis(4-nitroaniline) for PBO synthesis, it would first need to be chemically modified to introduce hydroxyl groups in the appropriate positions on the aromatic rings.

Copolymerization Strategies for Tailored Property Modulation

Copolymerization is a powerful strategy to fine-tune the properties of polymers. By incorporating a second diamine or dianhydride into the polymerization with 3,3'-Oxybis(4-nitroaniline), it is possible to create copolymers with a tailored balance of properties. For example, copolymerizing with a more flexible comonomer could enhance solubility and processability, while incorporating a highly rigid comonomer could further increase the thermal stability and modulus of the resulting material. This approach allows for the creation of a wide range of materials with properties customized for specific end-uses.

Reaction Kinetics and Mechanisms in 3,3'-Oxybis(4-nitroaniline) Polymerization

Understanding the reaction kinetics and mechanisms is fundamental to controlling the polymerization process and achieving polymers with desired molecular weights and properties. The polymerization of 3,3'-Oxybis(4-nitroaniline) would be influenced by several factors.

The reactivity of the amine groups in 3,3'-Oxybis(4-nitroaniline) is significantly affected by the presence of the electron-withdrawing nitro groups. These groups decrease the nucleophilicity of the amine, which would likely result in a slower reaction rate during poly(amic acid) formation compared to diamines with electron-donating substituents. vt.edu

Advanced Material Science and Performance Attributes of 3,3 Oxybis 4 Nitroaniline Derivatives

Thermal Stability and Thermomechanical Properties of Polymers

The thermal stability and thermomechanical behavior of polymers derived from 3,3'-Oxybis(4-nitroaniline) are critical indicators of their performance in high-temperature applications. The incorporation of the ether linkage and the meta-substituted diamine structure in the polymer backbone significantly influences these properties.

Glass Transition Temperature (Tg) Analysis and Correlation with Monomer Structure

The glass transition temperature (Tg) is a crucial parameter that defines the upper service temperature of amorphous polymers. For polyimides, the Tg is heavily influenced by the rigidity of the polymer backbone, intermolecular forces, and the rotational freedom of the polymer chains.

The introduction of the ether linkage in the diamine monomer generally imparts a degree of flexibility to the polymer chain, which can lead to a lower Tg compared to more rigid aromatic diamines. However, the meta-catenation from the 3,3'-substitution pattern in 3,3'-Oxybis(4-nitroaniline) is expected to introduce kinks in the polymer chain, disrupting the packing efficiency and potentially leading to a lower Tg compared to the para-substituted 4,4'-ODA. The nitro groups, being bulky and polar, could further influence chain packing and intermolecular interactions, thereby affecting the Tg.

Table 1: Glass Transition Temperatures of Polyimides Derived from 4,4'-Oxydianiline (ODA) and Various Dianhydrides Data presented for structural isomer as a reference.

| Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) |

| BTDA | 276 |

| BPDA | 290 |

| PMDA | 302 |

Source: mdpi.comresearchgate.net

Initial Decomposition Temperatures and Char Yield Studies

The thermal stability of a polymer is often evaluated by its initial decomposition temperature (Td), which indicates the onset of significant weight loss, and its char yield at elevated temperatures, which is a measure of its flame retardancy. Aromatic polyimides are renowned for their exceptional thermal stability due to the high bond energies of the aromatic and imide rings in their structure.

The char yield is influenced by the chemical structure of the polymer and the degradation pathways. Polymers that form a stable char upon heating are generally more flame-resistant. The presence of aromatic rings in polymers derived from 3,3'-Oxybis(4-nitroaniline) would be expected to contribute to a high char yield.

Long-Term Thermal Oxidative Stability Investigations

Long-term thermal oxidative stability is a critical performance attribute for materials used in applications requiring prolonged exposure to high temperatures in the presence of air. This property is influenced by the chemical structure of the polymer, the presence of susceptible sites for oxidation, and the ability of the material to form a protective char layer.

Mechanical Performance of Polymer Films and Composites

The mechanical properties of polymers derived from 3,3'-Oxybis(4-nitroaniline) are intrinsically linked to their molecular structure, intermolecular forces, and morphology. These properties determine their suitability for applications such as films, coatings, and matrix resins for composites.

Tensile Strength, Modulus, and Elongation Properties

The tensile properties, including tensile strength, Young's modulus, and elongation at break, are fundamental measures of a material's mechanical performance. For polyimide films, these properties are highly dependent on the chemical structure of the repeating unit.

Again, drawing parallels from studies on polyimides based on the 4,4'-ODA isomer, we can anticipate the general mechanical behavior. Polyimide films derived from ODA exhibit high tensile strength and modulus, characteristic of rigid aromatic polymers. For example, a polyimide film synthesized from BTDA and ODA shows a tensile strength of 114.19 MPa and a tensile modulus of 3.23 GPa. mdpi.comresearchgate.net

The meta-substitution in 3,3'-Oxybis(4-nitroaniline) would likely result in a less linear and more coiled polymer chain compared to its 4,4'- counterpart. This could lead to a lower tensile modulus but potentially a higher elongation at break, indicating greater flexibility. The nitro groups could increase intermolecular forces, which might enhance the tensile strength.

Table 2: Mechanical Properties of Polyimide Films Derived from 4,4'-Oxydianiline (ODA) and Various Dianhydrides Data presented for structural isomer as a reference.

| Dianhydride Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| BTDA | 114.19 | 3.23 | 3.58 |

| BPDA | - | - | 3.8 |

| PMDA | - | 3.42 | 2.82 |

Source: mdpi.comresearchgate.net

Fracture Toughness and Impact Resistance

Fracture toughness is a measure of a material's resistance to crack propagation, while impact resistance describes its ability to withstand sudden, high-energy loads. These are critical properties for ensuring the durability and reliability of polymer components, especially in demanding applications.

For aromatic polyimides, fracture toughness is influenced by factors such as chain mobility, intermolecular adhesion, and the ability to dissipate energy at the crack tip through plastic deformation. The flexibility introduced by the ether linkage in 3,3'-Oxybis(4-nitroaniline) may contribute to enhanced fracture toughness compared to more rigid polyimides. The less efficient chain packing due to the meta-substitution could also play a role in the material's ability to absorb energy before fracturing.

Impact resistance is often related to the ductility and toughness of the material. Polymers with higher elongation at break and the ability to undergo plastic deformation tend to have better impact resistance. Therefore, polymers derived from 3,3'-Oxybis(4-nitroaniline) might exhibit favorable impact properties due to the anticipated flexibility from the ether linkage and meta-catenation.

Reinforcement Strategies in Composite Formulations

The development of high-performance composites based on polyimides derived from nitro-containing diamines involves the integration of reinforcing agents to enhance mechanical strength, thermal stability, and dimensional stability. While specific data on composites from 3,3'-Oxybis(4-nitroaniline) is not detailed in available literature, the reinforcement strategies applied to analogous aromatic polyimides provide a clear framework for enhancing their performance attributes.

Key Reinforcement Approaches:

Fiber Reinforcement: Carbon and glass fibers are the most common reinforcements for high-temperature polymer composites. Unidirectional or woven fabrics are impregnated with a poly(amic acid) solution (the precursor to the polyimide) containing the nitro-substituted diamine. The subsequent thermal curing process (imidization) creates a strong, fiber-reinforced polyimide composite. The choice of fiber, its surface treatment, and the volume fraction are critical variables that determine the final properties of the composite, such as tensile strength, flexural modulus, and impact resistance.

Nanofiller Integration: The incorporation of nanofillers is a modern strategy to create multifunctional composites. Nanomaterials such as carbon nanotubes (CNTs), graphene, and nanoclays are dispersed into the poly(amic acid) solution. This method can significantly improve mechanical properties at very low filler loadings. Furthermore, these nanofillers can enhance electrical conductivity and thermal conductivity, which is advantageous for applications requiring electrostatic dissipation or efficient heat management.

In-Situ Polymerization: This technique involves polymerizing the polyimide matrix in the presence of the reinforcing agent. This can lead to better dispersion of the filler and stronger interfacial adhesion between the filler and the matrix, which is crucial for effective stress transfer.

The effectiveness of any reinforcement strategy is heavily dependent on the interfacial adhesion between the polyimide matrix and the filler. Surface treatments on fibers or functionalization of nanofillers are often employed to improve compatibility and create strong chemical or physical bonds at the interface. For polyimides containing highly polar nitro groups, the matrix's polarity may influence the interaction with different types of fillers, potentially enhancing adhesion with appropriately selected reinforcing agents.

Optical and Electronic Properties of Derived Materials

The incorporation of nitro groups into the backbone of polyimides, such as those derived from 3,3'-Oxybis(4-nitroaniline), has a profound impact on their optical and electronic characteristics. The strong electron-withdrawing nature of the nitro (-NO2) substituent significantly influences light absorption, dielectric behavior, and charge transfer phenomena.

Light Transmittance and Coloration Studies in Polyimide Films

Aromatic polyimide films are known for their characteristic yellow-to-brown color, which arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). researchgate.netresearchgate.net A CTC is an electronic interaction between an electron-donating part of a molecule and an electron-accepting part. In polyimides, the electron-rich diamine moieties typically act as the donor, while the electron-deficient dianhydride moieties serve as the acceptor. researchgate.net

The presence of a powerful electron-withdrawing group like the nitro group on the diamine monomer would be expected to intensify the color of the resulting polyimide film. This intensification occurs because the nitro group further reduces the electron density of the diamine segment, which can enhance the charge-transfer interaction with the electron-accepting dianhydride. This stronger CTC leads to increased absorption of light in the visible spectrum, resulting in deeper coloration and reduced optical transparency. researchgate.net

Consequently, polyimide films derived from nitro-containing diamines are generally not suitable for applications requiring high optical transparency or colorlessness, such as flexible display substrates. Research on colorless polyimides (CPIs) focuses on disrupting CTC formation by using alicyclic monomers, introducing bulky fluorine-containing groups, or incorporating flexible, bent linkages to prevent the close chain packing necessary for strong CTCs. acs.orgnih.gov

Dielectric Constants and Electrical Insulation Performance

The dielectric constant (Dk) of a polymer is a measure of its ability to store electrical energy in an electric field and is heavily influenced by molecular polarity. The introduction of highly polar functional groups, such as the nitro group (-NO2) with its large dipole moment, is a known strategy to increase the dielectric constant of polymers. nih.govmdpi.com

While a high dielectric constant is desirable for applications in capacitors and energy storage, it is often accompanied by an increase in dielectric loss, particularly at high frequencies. nih.gov Furthermore, the excellent thermal stability of the polyimide backbone allows these materials to function as high-temperature dielectrics. researchgate.netmdpi.com However, for applications in high-frequency signal transmission, such as in 5G technology, materials with a low dielectric constant and low loss are required to minimize signal delay and dissipation. researchgate.netmdpi.commdpi.com Therefore, nitro-functionalized polyimides are generally not candidates for low-Dk applications.

Table 1: Dielectric Constants of Various Polyimide Films

| Polyimide System | Monomers | Dielectric Constant (Dk) at 1 kHz/1MHz | Reference |

| Kapton (PMDA/ODA) | Pyromellitic dianhydride / 4,4'-Oxydianiline | ~3.5 | mdpi.com |

| Fluorinated PI | 6FDA / HFBAPP | ~2.12 (at 1 MHz) | mdpi.com |

| Polar Group PI | C2-SPI (nitro-containing side chain) | 6.5 (at 100 Hz) / 6.0 (at 1 MHz) | nih.govresearchgate.net |

| Alicyclic PI | CBDA / DCHM | ~2.55 | mdpi.com |

This table provides illustrative data for different classes of polyimides to show the effect of structure on dielectric properties. Data for the specific 3,3'-Oxybis(4-nitroaniline) polymer is not available.

Photo-Responsiveness and Charge Transfer Characteristics

The photo-responsiveness of aromatic polyimides is intrinsically linked to their charge-transfer characteristics. The formation of CTCs, as discussed in the context of coloration, is fundamental to these properties. researchgate.netresearchgate.net The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (diamine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (dianhydride) upon absorption of light energy.

The inclusion of nitro groups on the diamine component significantly modulates these charge transfer characteristics. The nitro group, being a potent electron acceptor, lowers the energy levels of the molecular orbitals of the diamine residue. This modification of the electronic structure directly influences the energy and intensity of the charge-transfer absorption band. nih.gov

This enhanced charge transfer can make the material more responsive to light, a property that can be exploited in electrochromic devices or photosensors. nih.gov The efficiency of charge separation and transport in these materials is critical for their performance. Studies on heterostructures combining graphene with 2D polyimides have shown that the interface facilitates charge transfer, modifying the electronic properties of the system. mpg.de The strong acceptor nature of a nitro-functionalized polyimide could lead to pronounced charge transfer phenomena in such composite systems. ibm.com

Solubility and Processability Enhancements in 3,3'-Oxybis(4-nitroaniline)-Based Polymers

A major challenge in the application of aromatic polyimides is their poor solubility and high melting temperatures, which stem from their rigid backbones and strong intermolecular charge-transfer interactions. kpi.ualew.ro These characteristics make them difficult to process from solution or melt. Polymers based on a monomer like 3,3'-Oxybis(4-nitroaniline) would inherit this rigidity. However, several molecular design strategies can be employed to enhance solubility and processability. acs.org

Molecular Design Principles for Improved Solubility in Organic Solvents

To overcome the processing difficulties associated with rigid-rod aromatic polyimides, chemists have developed several successful strategies to improve their solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or even less polar solvents like tetrahydrofuran (THF) and chloroform. kpi.uaresearchgate.net These principles focus on disrupting the structural order and reducing intermolecular forces that lead to insolubility.

Key Molecular Design Strategies:

Introduction of Flexible Linkages: The incorporation of flexible ether (-O-), sulfide (-S-), or isopropylidene (-C(CH3)2-) groups into the polymer backbone introduces kinks and rotational freedom, which disrupts the linear, rigid chain conformation. kpi.ua The "Oxybis" ether linkage in the hypothetical 3,3'-Oxybis(4-nitroaniline) monomer is an example of this strategy. lew.ro

Use of Asymmetric or "Bent" Monomers: Moving away from highly symmetric, linear monomers to those with meta- or ortho- linkages creates a less regular polymer chain that cannot pack as efficiently. acs.org This disruption of crystalline packing significantly enhances solubility.

Incorporation of Bulky Pendant Groups: Attaching large, bulky side groups to the polymer backbone acts as a physical spacer, preventing close chain-to-chain packing. researchgate.net Groups such as methyl, isopropyl, phenyl, or naphthalene moieties are effective in increasing the free volume between polymer chains, allowing solvent molecules to penetrate and dissolve the polymer. kpi.ua

Fluorine Substitution: Introducing fluorine-containing groups, such as trifluoromethyl (-CF3), has a dual effect. nih.gov These bulky groups disrupt packing, while the high electronegativity of fluorine can reduce intermolecular interactions, leading to enhanced solubility and improved optical transparency and dielectric properties. linshangtech.com

By combining these principles—for instance, by reacting a nitro-containing diamine that also possesses flexible ether linkages with a dianhydride containing bulky side groups—it is possible to synthesize polyimides that retain high thermal stability while exhibiting good solubility in a range of organic solvents, enabling their processing into films, coatings, and fibers via solution-casting techniques. titech.ac.jpmdpi.com

Solution-Processability and Film-Forming Capabilities

A significant challenge in the application of wholly aromatic polyimides is their general lack of solubility and processability, which stems from their rigid molecular structures and strong intermolecular charge-transfer interactions. nih.gov However, polyimides derived from oxydianiline (ODA) isomers are designed to overcome these limitations. The ether linkage (–O–) in the ODA backbone introduces a degree of flexibility, which disrupts the polymer chain's rigidity and hinders tight packing.

This effect is particularly pronounced when using asymmetric monomers. For instance, polyimides synthesized from the asymmetric 3,4'-oxydianiline (3,4'-ODA) exhibit enhanced solubility in organic solvents compared to those made from the symmetric 4,4'-ODA isomer. nih.govmdpi.com This improved solubility is critical for manufacturing, as it allows the polymers to be processed from solution.

The most common method for creating films is a two-step process. First, the diamine (e.g., an ODA isomer) and an aromatic dianhydride are reacted in a polar aprotic solvent to form a soluble poly(amic acid) precursor. halocarbon.com This precursor solution can then be cast onto a substrate to form a film. Subsequent thermal or chemical imidization converts the poly(amic acid) into the final, robust polyimide film. halocarbon.commdpi.com This technique allows for the formation of thin, flexible, and uniform films suitable for various high-performance applications. vt.edu The resulting polyimides often exhibit excellent solubility in solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), facilitating their use in solution-based processing methods. mdpi.com

Table 1: Solubility Characteristics of Oxydianiline-Based Polyimides

| Polymer System | Key Structural Feature | Solubility in Polar Aprotic Solvents (e.g., NMP, DMAc) | Reference |

|---|---|---|---|

| Polyimide from symmetric 4,4'-ODA | Symmetric, linear chain structure | Generally poor to insoluble | nih.gov |

| Polyimide from asymmetric 3,4'-ODA | Asymmetric, kinked chain structure | Good to excellent | nih.govmdpi.com |

| Copolyimide LARC™-SI (3,4'-ODA with two dianhydrides) | Copolymerization disrupts chain regularity | Soluble, but can lose solubility after heating | nih.govmdpi.com |

Specialized Applications of Derivatives in Performance Materials

The unique combination of thermal stability, chemical resistance, and enhanced processability makes polyimides derived from oxydianiline essential in several specialized fields that demand high-performance materials.

Membrane Technology for Gas Separation and Pervaporation

Aromatic polyimides are leading materials for membrane-based separation processes due to their excellent physicochemical properties and processability into thin films. researchgate.net Derivatives of oxydianiline are particularly effective in creating membranes for applications like gas separation and pervaporation, a process used to separate liquid mixtures by partial vaporization through a membrane.

Research has demonstrated that polyimide membranes synthesized from 3,4'-ODA are highly effective for the dehydration of organic solvents. mdpi.comresearchgate.netnih.gov In one study, a polyimide membrane derived from 3,4'-ODA and 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (PI-DA) was used for the pervaporation of an isopropanol/water mixture. The membrane exhibited excellent performance, combining high permeation flux with a high separation factor, outperforming other polyimides and the commercial polyetherimide Ultem 1000™. mdpi.comnih.gov The stability of the PI-DA membrane was confirmed over a 36-hour test, where it maintained a constant flux and water content in the permeate, indicating its resistance to swelling and suitability for industrial dehydration processes. mdpi.com

Table 2: Pervaporation Performance for Isopropanol Dehydration (88 wt% Isopropanol Feed)

| Membrane Material | Normalized Permeation Flux (kg µm m⁻² h⁻¹) | Separation Factor | Water Content in Permeate (wt%) | Reference |

|---|---|---|---|---|

| PI-DA (from 3,4'-ODA) | 2.77 | 264 | 97 | mdpi.comnih.gov |

| PI-6FDA (from 3,4'-ODA) | 0.08 | 14 | 70 | mdpi.com |

| Ultem 1000™ (Commercial) | 0.07 | 17 | 73 | mdpi.com |

High-Temperature Adhesives and Protective Coatings

The high thermal stability inherent to the polyimide structure makes ODA-based derivatives ideal for use as high-temperature adhesives and protective coatings. These materials can maintain their bond strength and integrity at temperatures where many other polymers would degrade. researchgate.net

NASA has developed several polyimide adhesives for aerospace applications, including LARC™-IA, which is synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). nih.govmdpi.com This material is a thermoplastic polyimide, meaning it can be processed in the melt, which is advantageous for creating adhesive films and tapes. nih.govmdpi.com These adhesives are used to bond polyimide films to various substrates, including metals and other films, for applications that experience service temperatures as high as 425°C. google.comnasa.gov

As protective coatings, these polyimides provide excellent resistance to chemicals, corrosion, and thermal oxidation. nasa.govresearchgate.net A formulation developed by NASA, based on 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 3,4'-ODA, produces polyimides that are particularly suitable for use as high-temperature coatings and composite matrix resins. nasa.gov

Advanced Dielectrics for Microelectronics and Aerospace Applications

In the microelectronics industry, polyimides are widely used as interlayer dielectric materials and insulating films due to their low dielectric constant (low-κ), high electrical breakdown strength, and thermal stability. mdpi.comresearchgate.netsci-hub.se A low dielectric constant is essential for minimizing signal delay and power consumption in integrated circuits. researchgate.net Polyimides derived from 4,4'-ODA have been extensively studied for these applications. The dielectric properties can be tailored by selecting different dianhydride co-monomers. For instance, studies have shown that the dielectric constant of 4,4'-ODA-based polyimides follows the order: PMDA-PI > BTDA-PI > BPDA-PI. mdpi.com

In the aerospace sector, these materials are critical for wire and cable insulation on aircraft, satellites, and space vehicles. apicalfilm.com The combination of excellent dielectric properties, high thermal stability, mechanical toughness, and light weight makes ODA-based polyimide films an ideal choice. apicalfilm.complasticsengineering.org They provide reliable electrical insulation in harsh environments characterized by extreme temperatures and thermal cycling. Commercial products like APICAL® polyimide films are used to create insulation tapes that offer superior abrasion resistance and durability. apicalfilm.com

Table 3: Dielectric and Thermal Properties of Polyimide Films Derived from 4,4'-Oxydianiline (ODA)

| Polyimide System | Dielectric Constant (at 10 kHz) | Electric Breakdown Strength (kV/mm) | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| BTDA-PI | 3.12 | 478.90 | 276°C | mdpi.com |

| BPDA-PI | 3.06 | 357.07 | 290°C | mdpi.com |

| PMDA-PI | 3.18 | 326.80 | 302°C | mdpi.com |

Computational and Theoretical Investigations of 3,3 Oxybis 4 Nitroaniline Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. Such calculations for 3,3'-Oxybis(4-nitroaniline) would typically be performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy in describing the electronic distribution and molecular orbitals.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic properties of 3,3'-Oxybis(4-nitroaniline) are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting character. In 3,3'-Oxybis(4-nitroaniline), the HOMO is expected to be localized primarily on the electron-rich amino groups and the phenyl rings, reflecting their potential to donate electrons. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro groups, indicating their capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For analogous molecules like 4-nitroaniline, the HOMO-LUMO energy gap has been calculated to be around 3.8907 eV thaiscience.info. It is expected that 3,3'-Oxybis(4-nitroaniline) would exhibit a comparable, though slightly different, energy gap due to the electronic influence of the ether linkage.

The electron density distribution, often analyzed through Mulliken atomic charges, reveals the partial charges on each atom within the molecule. In 3,3'-Oxybis(4-nitroaniline), the oxygen atom of the ether bridge and the nitrogen atoms of the nitro groups are expected to carry significant negative charges, while the hydrogen atoms of the amino groups and the carbon atoms attached to the nitro groups would possess positive charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's dipole moment.

Table 1: Representative Calculated Electronic Properties for a Nitroaniline System

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 6.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic nitroamine compounds.

Electrostatic Potential Surfaces and Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including polymerization reactions. By simulating the motion of atoms and molecules over time, MD can provide insights into the mechanisms of polymer growth and the resulting polymer structure.

Simulation of Polymer Growth Mechanisms and Chain Conformations

MD simulations of the polymerization of 3,3'-Oxybis(4-nitroaniline) with a suitable comonomer (e.g., a diacyl chloride to form a polyamide) would involve creating a simulation box containing the monomers and initiating the polymerization reaction. The simulation would track the formation of covalent bonds between the monomers as the polymer chains grow. This allows for the investigation of how factors such as monomer concentration, temperature, and solvent affect the rate of polymerization and the length of the resulting polymer chains.

As the polymer chains grow, their conformation is influenced by a combination of intramolecular and intermolecular forces. The simulations can reveal the preferred dihedral angles along the polymer backbone and how the chains fold and entangle. This information is crucial for predicting the macroscopic properties of the resulting polymer, such as its mechanical strength and thermal stability.

Investigation of Interactions within Polymer Chains and with Solvents

Within a single polymer chain, interactions between different segments can lead to the formation of secondary structures. For polyamides derived from 3,3'-Oxybis(4-nitroaniline), intramolecular hydrogen bonding between the amide hydrogen and the ether oxygen or nitro groups could influence the chain's local conformation. MD simulations can identify and quantify these interactions.

The solvent plays a critical role in the polymerization process and in determining the final conformation of the polymer chains. MD simulations can explicitly include solvent molecules to study how they interact with the monomers and the growing polymer chains. The solubility of the polymer and the extent of chain swelling or collapse are dependent on the balance of polymer-solvent and polymer-polymer interactions. By analyzing the radial distribution functions between different components of the system, it is possible to gain a detailed understanding of the solvation structure and its impact on the polymer's properties.

Table 2: Representative Parameters for a Molecular Dynamics Simulation of Polyamide Formation

| Parameter | Value/Description |

| Force Field | COMPASS or a similar force field for organic polymers |

| System Size | ~100 monomer pairs in a solvent box |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or similar aprotic polar solvent |

| Temperature | 298 K (or reaction temperature) |

| Pressure | 1 atm |

| Simulation Time | 10-100 ns |

| Integration Timestep | 1 fs |

Note: This table provides a typical set of parameters for a reactive MD simulation of polyamide synthesis.

Prediction of Material Properties from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful framework for predicting the material properties of polymers derived from 3,3'-Oxybis(4-nitroaniline) without reliance on experimental data. Methods like Density Functional Theory (DFT) and atomistic molecular dynamics (MD) simulations are instrumental in establishing structure-property relationships from the ground up. These computational techniques allow for the exploration of a material's behavior at the molecular level, offering insights into thermal stability, mechanical strength, and other critical performance metrics. By simulating the interactions between polymer chains, it is possible to build a comprehensive understanding of the macroscopic properties that emerge from the specific chemical architecture of the monomer.

Estimation of Thermal and Mechanical Attributes of Derived Polymers

The thermal and mechanical properties of polymers are paramount for their application in high-performance fields. Computational methods offer a predictive lens into these attributes for polymers synthesized from 3,3'-Oxybis(4-nitroaniline).

Thermal Properties: Molecular dynamics simulations are widely employed to predict key thermal characteristics. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, can be estimated by simulating the polymer's volume or density as a function of temperature. researchgate.net All-atom MD simulations can accurately model the complex interplay of intermolecular forces that govern this transition. mdpi.com For aromatic polyimides and polyamides, which could be synthesized using 3,3'-Oxybis(4-nitroaniline), Tg is a critical indicator of their upper service temperature. Computational studies have shown that factors such as chain rigidity, intermolecular hydrogen bonding, and packing efficiency, all of which can be assessed computationally, significantly influence Tg. researchgate.netmdpi.com

Mechanical Properties: The mechanical integrity of a polymer, including its Young's modulus, tensile strength, and shear modulus, can also be determined through MD simulations. mdpi.com By subjecting a simulated amorphous polymer cell to virtual uniaxial deformation, a stress-strain curve can be generated. From this curve, the elastic modulus and other mechanical parameters are extracted. The accuracy of these predictions is highly dependent on the quality of the force field used to describe the atomic interactions. Studies on various polyimides have demonstrated that different force fields (e.g., AMBER, OPLS-AA) can yield varying results, highlighting the importance of proper parameterization for reliable predictions.

Below is an illustrative data table of predicted properties for aromatic polymers structurally analogous to those that could be derived from 3,3'-Oxybis(4-nitroaniline), based on computational studies.

| Polymer Type | Computational Method | Predicted Tg (°C) | Predicted Young's Modulus (GPa) |

| Aromatic Polyamide | MD Simulation | 250 - 320 | 3.5 - 5.0 |

| Aromatic Polyimide | MD Simulation | 350 - 450 | 4.0 - 6.5 |

| Furan-based Polyamide | Atomistic Simulation | 130 - 160 | 3.0 - 4.2 gatech.edu |

Note: The data presented are representative values from computational studies on generic aromatic polymers and are intended for illustrative purposes.

Computational Design of Novel Monomers and Polymer Architectures

Computational chemistry is a cornerstone in the rational design of new materials, enabling the in silico creation and evaluation of novel monomers and polymer architectures before their physical synthesis. This predictive capability significantly accelerates the materials discovery cycle. Starting with a core structure like 3,3'-Oxybis(4-nitroaniline), computational tools can be used to explore a vast chemical space by systematically modifying the monomer's structure.

For instance, DFT calculations can predict how changes to the monomer—such as altering the position of the nitro groups, replacing the ether linkage with other flexible or rigid moieties, or adding different substituents to the aromatic rings—would affect the electronic structure, reactivity, and ultimately the properties of the resulting polymer. By calculating parameters like rotational energy barriers and intermolecular interaction energies for new monomer designs, researchers can forecast the resulting polymer's chain stiffness and packing behavior.

Frameworks for rapid computational screening can evaluate thousands of virtual polymer structures to identify candidates with specific target properties, such as high thermal stability, low dielectric constant, or improved mechanical strength. mdpi.com This inverse design approach, where the desired property dictates the molecular structure, is a paradigm shift from traditional trial-and-error experimentation. For polymers derived from 3,3'-Oxybis(4-nitroaniline), this could involve designing monomers that lead to enhanced solubility for better processability or that create specific nano-scale morphologies for advanced applications.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for dissecting the complex reaction mechanisms involved in the synthesis and degradation of chemical systems. By mapping the potential energy surfaces of reactions, it is possible to identify transition states, intermediates, and reaction pathways, thereby providing a molecular-level understanding of chemical transformations.

Transition State Analysis for Key Synthetic Transformations

The synthesis of 3,3'-Oxybis(4-nitroaniline) and its subsequent polymerization involve several key chemical transformations whose mechanisms can be elucidated through transition state analysis using quantum chemical methods like DFT.

Monomer Synthesis: The formation of the 3,3'-oxybis framework likely involves a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation to create the diaryl ether bond. DFT calculations can model these reactions to determine the most favorable pathway. For an SNAr reaction, computations can map the energy profile, including the formation of the Meisenheimer complex intermediate and the associated transition states. nih.govnih.gov For an Ullmann reaction, computational studies have been crucial in clarifying the complex mechanism, which may involve single-electron transfer (SET) or iodine atom transfer (IAT) pathways, rather than a simple oxidative addition/reductive elimination cycle. nih.govnih.govsemanticscholar.org The calculations provide the activation energies for these competing pathways, which are critical for optimizing reaction conditions. nih.govnih.gov

Another key transformation is the nitration of the aromatic rings. The mechanism of electrophilic aromatic nitration has been extensively studied computationally. masterorganicchemistry.comresearchgate.net These studies have refined the classical mechanism to include pre-reaction complexes and have detailed the structure and energy of the key sigma-complex intermediate and the transition states leading to its formation and deprotonation. nih.gov

Below is a table of representative activation energies for key synthetic steps, derived from computational studies on analogous reactions.

| Reaction Type | Model System | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Ullmann Diaryl Ether Synthesis | Iodobenzene + Methanol (Cu-catalyzed) | DFT | 15 - 25 nih.govnih.gov |

| Nucleophilic Aromatic Substitution | Fluorobenzene + Phenoxide | DFT | 20 - 30 nih.gov |

| Electrophilic Aromatic Nitration | Benzene + NO2+ | Quantum Chemical Calculation | 5 - 10 nih.gov |

Note: These values are illustrative and represent typical ranges found in the computational literature for these reaction types.

Energy Profiles of Synthesis and Degradation Pathways

Degradation Pathways: The long-term stability of polymers derived from 3,3'-Oxybis(4-nitroaniline) is governed by their degradation pathways. Computational chemistry, particularly DFT and reactive molecular dynamics, is used to investigate the initial steps of thermal degradation. By calculating the bond dissociation energies (BDEs) for all the bonds within the polymer repeat unit, the weakest link in the chain can be identified. researchgate.net For a polymer based on this monomer, likely points of initial cleavage would be the C-N bonds of the nitro group, the C-O bonds of the ether linkage, or bonds within the polymer backbone (e.g., amide or imide bonds).

| Polymer Linkage/Group | Computational Method | Predicted Bond Dissociation Energy (kcal/mol) |

| Aliphatic Amide (C-N) | DFT | ~80-90 |

| Imide Ring (C-N) | DFT | ~90-100 |

| Diaryl Ether (C-O) | DFT | ~80-85 |

| Aromatic C-NO2 | DFT | ~60-70 |

Note: These BDE values are approximate and for illustrative purposes to indicate relative bond strengths.

Emerging Research Frontiers and Strategic Applications of 3,3 Oxybis 4 Nitroaniline in Specialty Chemicals

Development of Energetic Material Precursors and Derivatives

The quest for advanced energetic materials with superior performance, enhanced thermal stability, and reduced sensitivity is a continuous endeavor in materials science. The molecular architecture of precursor compounds plays a pivotal role in determining the final properties of these materials. The 3,3'-Oxybis(4-nitroaniline) scaffold, featuring a stable ether linkage, two aromatic rings, and reactive nitro and amino functionalities, presents a unique platform for the synthesis of novel energetic derivatives. The inherent thermal stability of the diphenyl ether backbone, combined with the energy-rich nitro groups, makes it an attractive starting point for developing next-generation energetic materials.

Synthesis of Nitroaromatic-Rich Compounds from 3,3'-Oxybis(4-nitroaniline) Scaffold

The synthesis of energetic materials from aromatic precursors typically involves increasing the nitrogen and oxygen content to achieve a favorable oxygen balance, which is crucial for an efficient detonation. The 3,3'-Oxybis(4-nitroaniline) structure serves as a versatile scaffold for creating complex, high-energy molecules. One primary strategy involves the further nitration of the aromatic rings. Introducing additional nitro groups onto the scaffold would significantly increase the density and energy content of the resulting molecule.

Another key synthetic route involves the transformation of the existing amino groups into more energetic functionalities. For instance, the amino groups can be converted to:

Nitramino groups (-NHNO₂): Diazotization of the amino groups followed by reaction with a nitrite source can yield nitramines, which are known to enhance the energetic output of a compound.

Azido groups (-N₃): The amino groups can be converted to azido groups, which are highly energetic and contribute positively to the heat of formation.

Fused heterocyclic rings: The amino and nitro groups can be used as reaction sites to build nitrogen-rich heterocyclic rings like triazoles or tetrazoles onto the diphenyl ether backbone. Energetic polymers, which contain explosophores like nitro or azido groups, are also an area of interest for creating high-performance propellant and explosive formulations at.uadtic.mil.

These synthetic modifications aim to produce molecules with a high density, a high heat of formation, and an optimal oxygen balance, which are key indicators of a powerful energetic material.

Investigation of Detonation Properties and Thermal Stability of Derived Energetic Materials

The performance of an energetic material is characterized by its detonation properties, such as detonation velocity and detonation pressure, while its safety and handling are largely determined by its thermal stability.

Thermal Stability: The thermal stability of energetic materials is a critical safety parameter. The decomposition of energetic materials is often an exothermic process, and the temperature at which this begins is a key measure of stability mdpi.com. The inherent stability of the diphenyl ether linkage in the 3,3'-Oxybis(4-nitroaniline) backbone is expected to impart good thermal resilience to its derivatives. The thermal decomposition process is complex and can involve multiple steps, with the initial step often being the cleavage of the weakest bond, typically a C-NO₂ or N-NO₂ bond energetic-materials.org.cndtic.milresearchgate.net. Techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are employed to determine the decomposition temperatures and study the decomposition kinetics mdpi.com. The goal is to synthesize materials that remain stable at operational temperatures but decompose rapidly and predictably upon initiation.

Below is a table summarizing the expected impact of functionalization on the properties of energetic materials derived from the 3,3'-Oxybis(4-nitroaniline) scaffold, based on general principles.

| Functionalization Strategy | Expected Impact on Density | Expected Impact on Heat of Formation | Expected Impact on Thermal Stability |

| Additional Nitration | Increase | Increase | Decrease |

| Conversion to Nitramines | Increase | Significant Increase | Decrease |

| Conversion to Azides | Moderate Increase | Significant Increase | Significant Decrease |

| Formation of Fused N-Heterocycles | Increase | Increase | Variable (can increase) |

Structure-Energy Relationship Studies

The stability of the molecule is often related to the bond dissociation energies of the weakest bonds. In nitroaromatics, the C-NO₂ bond is typically the trigger linkage for thermal decomposition energetic-materials.org.cn. The electronic environment around this bond, influenced by other substituents on the aromatic ring, can affect its strength. The ether linkage in the 3,3'-Oxybis(4-nitroaniline) scaffold is generally more stable than the energetic functional groups that would be added.

Computational modeling is a powerful tool for investigating these structure-energy relationships. By calculating properties such as heats of formation, bond dissociation energies, and electronic structure for a series of related molecules, researchers can build predictive models that guide synthetic efforts toward compounds with the most promising balance of performance and stability dtic.mil.

Advanced Dye and Pigment Synthesis

The 3,3'-Oxybis(4-nitroaniline) molecule, with its two reactive amine sites and electron-withdrawing nitro groups, is a promising scaffold for the synthesis of advanced dyes and pigments. The presence of two aniline units linked by a flexible ether bridge allows for the creation of larger, more complex chromophoric systems, such as bis-azo dyes, which can exhibit unique coloristic and performance properties.

Chromophore Development and Functionalization from 3,3'-Oxybis(4-nitroaniline) Scaffold

The most direct application of 3,3'-Oxybis(4-nitroaniline) in dye synthesis is as a precursor for bis-azo dyes. The synthesis involves a two-step diazotization-coupling reaction, a cornerstone of azo dye chemistry nih.gov.

Tetrazotization: The two primary amino groups on the 3,3'-Oxybis(4-nitroaniline) molecule are converted into highly reactive bis-diazonium salts. This is typically achieved by treating the compound with sodium nitrite in an acidic medium at low temperatures (0-5 °C).

Coupling Reaction: The resulting bis-diazonium salt is then reacted with two equivalents of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the electron-rich coupler to form the azo linkage (-N=N-), which is the primary chromophore responsible for the color of the dye mjbas.comresearchgate.netajast.net.

By varying the structure of the coupling component, a wide range of colors can be achieved. For example, coupling with naphthol derivatives typically produces red to blue shades, while coupling with aniline or pyrazolone derivatives can yield yellow to orange colors. The general synthetic scheme is shown below:

This approach allows for the creation of symmetrical "H-shaped" dye molecules where two identical chromophoric systems are linked through the central oxybis-diphenyl core. This can lead to dyes with high tinctorial strength and potentially good fastness properties due to their larger molecular size ijsr.netmjbas.comresearchgate.net.

Structure-Color Property Correlations and Spectroscopic Behavior

The color of an azo dye is determined by the wavelength of light it absorbs in the visible spectrum, which is directly related to the electronic structure of its chromophore. The extended conjugation system created by the aromatic rings and the azo linkages allows for π → π* electronic transitions to occur upon absorption of visible light.

The spectroscopic behavior of dyes derived from the 3,3'-Oxybis(4-nitroaniline) scaffold would be governed by the following principles:

Effect of Substituents: The nature of the coupling component and its substituents has a profound effect on the color. Electron-donating groups (e.g., -OH, -NH₂) on the coupler will cause a bathochromic shift (a shift to longer wavelengths, resulting in deeper colors), while electron-withdrawing groups will cause a hypsochromic shift (a shift to shorter wavelengths) mjbas.commdpi.com.

Solvatochromism: The color of the dye may also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This is due to differential stabilization of the ground and excited states of the dye molecule by the solvent.

Aggregation: Due to their large, planar aromatic structures, these bis-azo dyes might exhibit aggregation in solution, which can also affect their absorption spectra.

The UV-Visible absorption spectrum is the primary tool for characterizing the color properties of these dyes. The wavelength of maximum absorption (λmax) indicates the perceived color of the dye. The table below provides a hypothetical correlation between the type of coupling component used and the expected color and λmax range for bis-azo dyes derived from 3,3'-Oxybis(4-nitroaniline).

| Coupling Component Type | Example | Expected Color | Expected λmax Range (nm) |

| Phenolic | Phenol, Naphthols | Orange to Red/Blue | 450 - 600 |

| Aromatic Amine | N,N-dimethylaniline | Yellow to Orange | 400 - 500 |

| Heterocyclic | Pyrazolone derivatives | Yellow to Red | 420 - 520 |

| Active Methylene | Acetoacetanilide | Yellow | 400 - 450 |

By systematically modifying the coupling components and studying the resulting spectroscopic shifts, a clear structure-color relationship can be established, enabling the targeted synthesis of dyes with specific, desired shades for various applications.

Role as a Key Chemical Intermediate in Complex Organic Synthesis

3,3'-Oxybis(4-nitroaniline), a distinct aromatic compound featuring a flexible ether linkage, along with both nitro and amine functional groups, holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structural attributes allow it to serve as a foundational building block for a variety of advanced materials and intricate molecular architectures.

The primary role of 3,3'-Oxybis(4-nitroaniline) as a precursor for advanced functional molecules lies in its potential to be transformed into a tetra-amine monomer for the synthesis of high-performance polymers, particularly polyimides. Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries. core.ac.ukzeusinc.comjrmds.in

The conventional synthesis of aromatic polyimides involves the polycondensation reaction between an aromatic diamine and an aromatic dianhydride. vt.edudakenchem.com A widely used commercial diamine for this purpose is 4,4'-oxydianiline (ODA), which shares the same diphenyl ether backbone as 3,3'-Oxybis(4-nitroaniline). vt.edumdpi.com The synthesis of ODA often proceeds through the catalytic reduction of the corresponding dinitro precursor, 4,4'-dinitrodiphenyl ether. chemicalbook.comresearchgate.net

Following this established synthetic logic, 3,3'-Oxybis(4-nitroaniline) can be chemically reduced to convert its two nitro groups into additional amine functionalities, yielding 3,3',4,4'-tetraaminodiphenyl ether. This resulting tetra-amine monomer can then be reacted with various aromatic dianhydrides to create a new class of cross-linked or linear polyimides. The incorporation of additional amine groups into the polymer backbone is a strategy used to tailor the final properties of the material, potentially enhancing characteristics such as thermal stability, solubility, and mechanical performance. researchgate.net The synthesis of new diamine monomers, including those with fluorine or other functional groups, is an active area of research aimed at developing polyimides with improved properties like reduced color for optical applications. nih.gov

The general two-step process for creating these polyimides is outlined below:

Poly(amic acid) Formation: The tetra-amine monomer (derived from the reduction of 3,3'-Oxybis(4-nitroaniline)) is reacted with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at ambient temperatures. This step results in a viscous solution of the intermediate poly(amic acid). vt.edumdpi.com

Imidization: The poly(amic acid) is then converted into the final polyimide through thermal or chemical dehydration. Thermal imidization involves heating the material in stages to temperatures typically exceeding 300°C, which drives off water and forms the stable imide rings. mdpi.com

The table below illustrates potential dianhydride monomers that could be polymerized with the tetra-amine derivative of 3,3'-Oxybis(4-nitroaniline) to form novel polyimides.

| Dianhydride Monomer | Abbreviation | Potential Polyimide Properties |

| Pyromellitic dianhydride | PMDA | High thermal stability, rigidity |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | Good processability, flexibility |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA | High mechanical strength, low thermal expansion |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) | 6FDA | Improved solubility, lower dielectric constant |

This table presents common dianhydrides used in polyimide synthesis and the expected properties of the resulting polymers based on established structure-property relationships.

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. nih.govresearchgate.net Similarly, cascade reactions (also known as domino or tandem reactions) involve a sequence of intramolecular or intermolecular transformations that occur consecutively under the same reaction conditions, enabling the rapid construction of complex molecular frameworks from simple precursors. rsc.org20.210.105 These processes are cornerstones of green chemistry due to their high atom economy, reduced waste generation, and operational simplicity.